molecular formula C16H21N3OS B11176403 N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide

N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide

Cat. No.: B11176403
M. Wt: 303.4 g/mol
InChI Key: IAXNCYFHTZOLOF-UHFFFAOYSA-N
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Description

N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-phenylpropylamine with a thiadiazole precursor in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability and cost-effectiveness of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine in organic solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Various substituted thiadiazole derivatives

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials with desired properties.

    Biology: It has shown promise as a bioactive molecule with potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Research has explored its use as a therapeutic agent for treating various diseases, including infections and cancer.

    Industry: The compound is used in the development of new materials with specific functionalities, such as sensors and catalysts.

Mechanism of Action

The mechanism of action of N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide can be compared with other thiadiazole derivatives, such as:

  • N-(4-nitrophenyl)-1,3,4-thiadiazole-2-amine
  • N-(2-chlorophenyl)-1,3,4-thiadiazole-2-carboxamide
  • N-(3-methylphenyl)-1,3,4-thiadiazole-2-thiol

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity

Properties

Molecular Formula

C16H21N3OS

Molecular Weight

303.4 g/mol

IUPAC Name

N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide

InChI

InChI=1S/C16H21N3OS/c1-2-3-11-14(20)17-16-19-18-15(21-16)12-7-10-13-8-5-4-6-9-13/h4-6,8-9H,2-3,7,10-12H2,1H3,(H,17,19,20)

InChI Key

IAXNCYFHTZOLOF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=NN=C(S1)CCCC2=CC=CC=C2

Origin of Product

United States

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